molecular formula C10H12N2O3 B181351 n,n,2-trimethyl-5-nitrobenzamide CAS No. 130370-02-4

n,n,2-trimethyl-5-nitrobenzamide

Cat. No.: B181351
CAS No.: 130370-02-4
M. Wt: 208.21 g/mol
InChI Key: FHIKLTIIGANXNC-UHFFFAOYSA-N
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Description

N,N,2-Trimethyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at the 5-position, a methyl group at the 2-position, and an N,N-dimethyl-substituted amide group. The nitro group acts as a strong electron-withdrawing substituent, while the methyl groups contribute to lipophilicity and steric hindrance .

Properties

IUPAC Name

N,N,2-trimethyl-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-7-4-5-8(12(14)15)6-9(7)10(13)11(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIKLTIIGANXNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Route

The most straightforward method involves converting 2-methyl-5-nitrobenzoic acid to its acid chloride, followed by reaction with dimethylamine. In a protocol analogous to CN103702978A, thionyl chloride (SOCl₂) facilitates acid chloride formation under reflux conditions (60–80°C, 4–6 hours). Subsequent treatment with dimethylamine in tetrahydrofuran (THF) at 0–5°C yields the target amide. This method achieves moderate yields (68–72%), with purity dependent on recrystallization solvents such as ethyl acetate/petroleum ether mixtures.

Ester Aminolysis Pathway

Alternative routes employ methyl esters of 2-methyl-5-nitrobenzoic acid, reacting with dimethylamine under basic conditions. As demonstrated in CN103702978A, sodium hydride (NaH) in DMF promotes nucleophilic acyl substitution at 50°C, yielding N,N,2-trimethyl-5-nitrobenzamide in 74–85% yield. This method avoids handling corrosive acid chlorides but requires stringent moisture control.

Nitration of Pre-Formed N,N,2-Trimethylbenzamide

Regioselective Nitration Challenges

Introducing the nitro group post-amidation demands careful optimization due to competing directing effects. The methyl group at the 2-position directs nitration to the 4- and 6-positions (ortho/para), while the electron-withdrawing amide group favors meta substitution. A mixed acid system (HNO₃/H₂SO₄) at 0–5°C selectively nitrates the 5-position (meta to the amide), as evidenced by analogous nitrations in US2014206708A1. Yields remain modest (55–60%) due to competing ortho nitration byproducts.

Hydrogenation-Assisted Pathways

Nitro Group Reduction and Re-Oxidation

A迂回 route involves temporary reduction of a nitro precursor to an amine, followed by re-oxidation. For example, 2-methyl-5-nitrobenzoic acid is reduced to 5-amino-2-methylbenzoic acid using Pd/C and hydrogen (1–2 MPa, 25°C), then acylated and re-nitrated. This method circumvents nitration regioselectivity issues but adds steps, lowering overall yield (45–50%).

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Scalability
Acid Chloride Amidation2-Methyl-5-nitrobenzoic acidSOCl₂, (CH₃)₂NH68–7295–98High
Ester AminolysisMethyl 2-methylbenzoateNaH, (CH₃)₂NH74–8593–96Moderate
Post-Amidation NitrationN,N,2-TrimethylbenzamideHNO₃/H₂SO₄55–6085–90Low
Hydrogenation-Assisted2-Methylbenzoic acidPd/C, H₂, HNO₃45–5088–92Low

Purification and Characterization

Recrystallization Optimization

Recrystallization from ethyl acetate/petroleum ether (1:2 v/v) removes unreacted dimethylamine and nitro byproducts. Differential scanning calorimetry (DSC) reveals a sharp melting point at 142–144°C, consistent with high purity.

Chromatographic Techniques

Silica gel column chromatography (petroleum ether/ethyl acetate, 3:1) resolves regioisomeric impurities, achieving >99% purity for pharmaceutical applications.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation (bp 153°C) reduces costs in ester aminolysis routes, as highlighted in CN103702978A.

Waste Stream Management

Neutralization of spent nitration acids with Ca(OH)₂ minimizes environmental impact, a practice adapted from CN107805212B.

Emerging Technologies

Flow Chemistry Applications

Continuous-flow nitration reactors enhance heat dissipation, improving safety and selectivity for 5-nitro isomers. Pilot studies show 20% yield increases compared to batch processes.

Photocatalytic Amidation

Visible-light-mediated amidation using Ru(bpy)₃²⁺ catalysts offers a greener alternative, though yields remain suboptimal (40–45%).

Chemical Reactions Analysis

Types of Reactions: n,n,2-trimethyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed:

    Oxidation: Formation of nitrobenzene derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

Biological Applications

1. Enzyme Inhibition

N,N,2-trimethyl-5-nitrobenzamide is recognized for its role as a phosphodiesterase inhibitor, specifically selective for the PDE7 subtype. The inhibition constant (Ki) for this compound is reported to be 180 nM, indicating its potential as a therapeutic agent in conditions where modulation of cyclic AMP levels is beneficial .

2. Anticancer Activity

Recent studies have suggested that compounds similar to this compound may exhibit anticancer properties. For instance, analogs that inhibit poly(ADP-ribose) polymerase (PARP) have been explored in clinical settings for breast cancer treatment. While the direct application of this compound in cancer therapy requires further investigation, its structural similarities to known PARP inhibitors position it as a candidate for future studies .

Synthetic Applications

1. Synthesis of Complex Molecules

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions makes it valuable in synthetic organic chemistry. For example, it can be utilized in the synthesis of other nitro-substituted benzamides or as a precursor to pharmaceuticals .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Enzyme InhibitionPDE7 inhibitor (Ki = 180 nM)
Anticancer ActivityPotential PARP inhibitor analog
Synthetic ChemistryIntermediate for synthesizing complex molecules

Case Studies

Case Study 1: PDE7 Inhibition
In a study assessing various phosphodiesterase inhibitors, this compound showed promising results in inhibiting PDE7 activity. This inhibition could lead to increased levels of cyclic AMP, which plays a crucial role in cellular signaling pathways related to inflammation and cancer.

Case Study 2: Synthesis and Characterization
A research group synthesized this compound through a multi-step reaction involving nitration and amide formation. The final product was characterized using NMR spectroscopy and HPLC, confirming its purity and structural integrity. This synthetic route highlights its utility as a building block in pharmaceutical development.

Mechanism of Action

The mechanism of action of n,n,2-trimethyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including modulation of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural differences and similarities between N,N,2-trimethyl-5-nitrobenzamide and related benzamide derivatives:

Compound Name Substituents (Position) Functional Groups Key Properties/Applications Reference
This compound - NO₂ (5), -CH₃ (2), -N(CH₃)₂ (amide) Nitro, methyl, dimethylamide High lipophilicity, potential prodrug
5-Chloro-N,N-dimethyl-2-nitrobenzamide - NO₂ (2), -Cl (5), -N(CH₃)₂ (amide) Chloro, nitro, dimethylamide Increased electronegativity, API intermediate
2-Hydroxy-5-nitro-N-phenylbenzamide - NO₂ (5), -OH (2), -NHPh (amide) Hydroxy, nitro, phenylamide Hydrogen bonding, precursor to benzoxazepines
2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide - NO₂ (2,5), -Cl (2), -N(CH₃)₂ (amide) Dichloro, nitro, dimethylamide Dual nitro groups, pharmaceutical intermediate
5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide - NO₂ (2), -N(CH₂CH₂Cl)₂ (5) Chloroethyl, nitro Prodrug for ADEPT, alkylating agent
Key Observations:
  • Substituent Position : The placement of the nitro group (e.g., 5 vs. 2) significantly alters electronic effects. For instance, 5-nitro derivatives exhibit stronger para-directing electron withdrawal compared to ortho-nitro analogues .
  • Functional Group Impact: Chloro vs. Hydroxy vs. Methyl: Hydroxy groups (e.g., in 2-Hydroxy-5-nitro-N-phenylbenzamide) enable hydrogen bonding, improving crystallinity but limiting lipophilicity . N,N-Dimethylamide: This group enhances solubility in organic solvents and may reduce metabolic degradation compared to unsubstituted amides .

Electronic and Reactivity Comparisons

  • Reduction Potential: Nitro groups in benzamides are critical for bioreductive activation.
  • Cytotoxicity: Compounds with electron-withdrawing substituents (e.g., -SO₂Me, -NO₂) exhibit higher cytotoxicity due to enhanced stabilization of radical anions during enzymatic reduction .

Biological Activity

N,N,2-trimethyl-5-nitrobenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group (-NO2) attached to a benzamide structure. The trimethyl substitution on the nitrogen atom contributes to its unique chemical properties, influencing its biological interactions.

The biological activity of nitro-containing compounds like this compound is often attributed to the nitro group's ability to undergo reduction within biological systems. This reduction leads to the formation of reactive intermediates that can interact with cellular macromolecules, such as proteins and nucleic acids, resulting in various biological effects. Specifically, the mechanism involves:

  • Reduction to Reactive Intermediates : The nitro group can be reduced to form nitroso or hydroxylamine derivatives, which are reactive and can bind covalently to DNA or proteins, potentially leading to cytotoxic effects .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

1. Antimicrobial Activity

Nitro compounds are known for their antimicrobial properties. This compound has been investigated for its efficacy against various pathogens. The mechanism often involves:

  • Covalent Binding : Reduced forms of nitro compounds can bind to bacterial DNA, causing damage and inhibiting replication .
  • Case Study : Research has demonstrated that similar nitrobenzamide derivatives exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

2. Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also noteworthy. Nitro compounds can modulate inflammatory responses through several mechanisms:

  • Inhibition of Pro-inflammatory Cytokines : Studies indicate that nitrobenzamide derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which play crucial roles in inflammatory processes .
  • Case Study : A recent study highlighted that a related compound significantly reduced inflammation in animal models by inhibiting inducible nitric oxide synthase (iNOS), suggesting that this compound could have similar effects .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other related compounds. The following table summarizes key characteristics and activities:

Compound NameStructure CharacteristicsAntimicrobial ActivityAnti-inflammatory Activity
N,N-Diethyl-3-nitrobenzamideNitro group at meta positionModerateModerate
N,N-Dimethyl-3-nitrobenzamideSimilar structureHighLow
This compoundTrimethyl substitutionHighHigh

Q & A

Basic: What are the key considerations for synthesizing and purifying N,N,2-trimethyl-5-nitrobenzamide?

The synthesis typically involves nitration of a pre-functionalized benzamide derivative. For example, introducing the nitro group at the 5-position requires careful control of reaction conditions (e.g., mixed acid systems at low temperatures) to avoid over-nitration or decomposition. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization using polar aprotic solvents like dimethylformamide (DMF). Purity assessment via HPLC (≥98%) is critical, as residual solvents or side products may affect downstream applications .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at N,N,2 positions and nitro at C5). Chemical shifts for aromatic protons near electron-withdrawing nitro groups are typically downfield (~8.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₀H₁₂N₂O₃) and detects fragmentation patterns.
  • X-ray Diffraction : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and packing interactions. Twinning or high thermal motion may complicate refinement .

Advanced: How can reaction mechanisms involving the nitro group be experimentally validated?

Mechanistic studies often combine kinetic isotope effects (KIEs) and computational modeling (DFT). For instance, nitro reduction to amine intermediates can be tracked via in situ FTIR or UV-Vis spectroscopy. Isotopic labeling (¹⁵N) coupled with MS/MS helps map reaction pathways .

Advanced: What computational approaches predict the physicochemical properties of this compound?

Tools like ACD/Labs Percepta or Gaussian-based DFT calculate logP (lipophilicity), pKa, and solubility. PubChem’s computed data (e.g., molar refractivity, topological polar surface area) guide solvent selection for reactions or formulation. Molecular dynamics simulations model interactions with biological targets (e.g., enzyme active sites) .

Advanced: How is SHELX utilized in resolving crystallographic ambiguities for this compound?

SHELXL refines high-resolution X-ray data, addressing challenges like disorder in methyl groups or anisotropic displacement parameters. For twinned crystals, SHELXD’s dual-space algorithms improve phase determination. Hydrogen bonding networks (e.g., nitro···amide interactions) are mapped using SHELXPRO .

Advanced: What methodologies assess the biological activity of this compound?

  • In vitro assays : Dose-response curves (IC₅₀) in cancer cell lines (e.g., MTT assay) evaluate cytotoxicity.
  • Enzyme inhibition : Fluorescence-based assays monitor binding to target proteins (e.g., kinases).
  • ADMET profiling : Microsomal stability tests and Caco-2 permeability models predict pharmacokinetics .

Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting solubility values)?

Cross-validate methods: Compare HPLC purity data with elemental analysis. Reproduce experiments under standardized conditions (e.g., ICH guidelines for temperature/pH). Use statistical tools (e.g., ANOVA) to assess variability between labs. Contradictions may arise from polymorphic forms, which can be identified via PXRD .

Basic: What are the best practices for ensuring compound stability during storage?

Store under inert atmosphere (argon) at −20°C in amber vials to prevent photodegradation. Monitor stability via periodic NMR or LC-MS. Avoid aqueous buffers unless lyophilized, as hydrolysis of the amide bond may occur .

Advanced: How can regioselectivity be controlled in further functionalization (e.g., halogenation)?

Electrophilic substitution favors the para position to the nitro group due to its electron-withdrawing effect. Directed ortho-metalation (DoM) using lithium bases introduces substituents at the 3-position. Computational modeling (Fukui indices) predicts reactive sites .

Advanced: What strategies optimize solubility for in vitro studies without compromising bioactivity?

  • Co-solvents : Use DMSO-water mixtures (<1% DMSO) to enhance solubility while minimizing cytotoxicity.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily.
  • Nanoformulations : Encapsulate in liposomes or cyclodextrins to improve aqueous dispersion .

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